molecular formula C10H13N3S B427706 N-allyl-N'-(4-pyridinylmethyl)thiourea

N-allyl-N'-(4-pyridinylmethyl)thiourea

Cat. No.: B427706
M. Wt: 207.3g/mol
InChI Key: RCKBXFMHKZITLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(4-pyridinylmethyl)thiourea is a chemical compound with the molecular formula C10H13N3S and is registered under PubChem CID 1811306 . The molecule features a thiourea functional group, where the nitrogen atoms are substituted with an allyl group and a 4-pyridinylmethyl group. The allyl group (-CH2-CH=CH2) is a versatile moiety in organic synthesis, known for its participation in reactions like intramolecular carbolithiation, which can be a key step in constructing complex nitrogen-containing heterocycles such as dihydropyridines and pyridines . Similarly, the pyridinylmethyl component is a common pharmacophore found in molecules with various biological activities. Researchers can leverage this compound as a building block in multicomponent reactions and heterocyclic synthesis, or as a potential ligand in metal coordination chemistry due to the presence of multiple nitrogen and sulfur donor atoms. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.3g/mol

IUPAC Name

1-prop-2-enyl-3-(pyridin-4-ylmethyl)thiourea

InChI

InChI=1S/C10H13N3S/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h2-4,6-7H,1,5,8H2,(H2,12,13,14)

InChI Key

RCKBXFMHKZITLS-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NCC1=CC=NC=C1

Canonical SMILES

C=CCNC(=S)NCC1=CC=NC=C1

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The formation of N,N'-disubstituted thioureas is most commonly achieved through the condensation reaction between an isothiocyanate and a primary or secondary amine. This method is widely regarded for its efficiency and the high purity of the resulting products.

Reaction of Isothiocyanates with Amines

The fundamental reaction for synthesizing N-allyl-N'-(4-pyridinylmethyl)thiourea involves the nucleophilic addition of an amine to the electrophilic carbon atom of an isothiocyanate.

Allyl isothiocyanate (AITC) serves as a pivotal precursor in the synthesis of this compound. bris.ac.ukwikipedia.org AITC is a naturally occurring organosulfur compound responsible for the pungent taste of mustard and wasabi. bris.ac.ukwikipedia.org Its commercial production is typically achieved through the reaction of allyl chloride with potassium thiocyanate. wikipedia.org The electrophilic carbon atom of the isothiocyanate group in AITC is susceptible to nucleophilic attack by amines, making it an ideal reactant for forming the thiourea (B124793) backbone. The reaction of isothiocyanates with amines is a form of "click" chemistry, often proceeding to high yields with minimal byproducts. nih.gov

The other key reactant is a pyridinylmethyl amine, specifically 4-(aminomethyl)pyridine (B121137). The primary amine group of this molecule acts as the nucleophile, attacking the isothiocyanate. The reaction between an isothiocyanate and a primary amine is a well-established method for creating unsymmetrical N,N'-disubstituted thioureas. nih.gov The nucleophilic addition of the amino group of 4-(aminomethyl)pyridine to the carbon of the isothiocyanate group of allyl isothiocyanate leads directly to the formation of this compound. The reaction of isothiocyanates with primary or secondary amines is a common and efficient method for synthesizing thiourea derivatives. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity in the synthesis of this compound necessitates careful consideration and optimization of various reaction parameters, including the choice of solvent, reaction temperature, and the potential use of catalysts.

The choice of solvent can significantly influence the rate and outcome of thiourea synthesis. While the reaction between isothiocyanates and amines can be performed under solvent-free conditions, often leading to high yields, the use of a solvent is common to facilitate mixing and control reaction temperature. nih.gov

For the synthesis of N,N'-disubstituted thioureas, a range of solvents can be employed. Common choices include acetone, acetonitrile (B52724), and dimethylformamide (DMF). nih.govorganic-chemistry.org In some instances, reactions can even be performed in water, offering a more environmentally friendly approach. nih.gov The polarity and proticity of the solvent can affect the reaction rate. For example, polar solvents can help to stabilize charged intermediates that may form during the reaction. Mechanochemical synthesis, which involves grinding the reactants together, has also been shown to be a highly efficient, solvent-free method for producing N,N'-disubstituted thioureas in quantitative yields. nih.gov

Table 1: Solvent Effects on Thiourea Synthesis

Solvent Typical Conditions Advantages Disadvantages
Acetone Reflux Good solubility for many reactants, easy to remove. nih.govmdpi.com Can be flammable.
Acetonitrile Room Temperature to Reflux Good solvent for a wide range of compounds. nih.gov Can be toxic.
Dimethylformamide (DMF) Room Temperature to 100°C High boiling point allows for higher reaction temperatures. nih.gov Difficult to remove, potential for side reactions at high temperatures.
Water 50-80°C Environmentally friendly, inexpensive. nih.govorganic-chemistry.org Reactants may have limited solubility.

This table provides a general overview of solvent effects. Optimal conditions for the synthesis of this compound would require specific experimental determination.

Reaction temperature is a critical parameter in thiourea synthesis. While many reactions between isothiocyanates and amines proceed readily at room temperature, heating can be employed to accelerate the reaction rate. nih.gov However, excessively high temperatures can lead to the decomposition of products or the formation of unwanted side products. bibliotekanauki.pl A study on thiourea synthesis found that an optimal temperature existed to maximize yield, beyond which side reactions and product decomposition increased. bibliotekanauki.pl Microwave-assisted synthesis has also been utilized to drastically reduce reaction times from hours to minutes. researchgate.net

While the reaction between an isothiocyanate and an amine is often facile and does not require a catalyst, certain catalysts can be employed to enhance the reaction rate or to facilitate the reaction with less reactive substrates. For instance, cerium ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the condensation of dithiocarbamates and amines to form thioureas. nih.gov In some synthetic routes to thioureas, particularly those not starting from isothiocyanates, catalysts play a more significant role. For example, thiourea itself can act as a bifunctional catalyst in certain organic transformations. libretexts.orgacs.org

Table 2: Summary of Key Reaction Parameters

Parameter General Range/Conditions Impact on Synthesis
Temperature Room Temperature to 120°C Affects reaction rate; higher temperatures can increase rate but may also lead to side reactions or decomposition. nih.govbibliotekanauki.pl
Catalyst Often not required for isothiocyanate-amine reaction. Can increase reaction rate, especially for less reactive substrates. nih.gov

| Reaction Time | Minutes to several hours | Dependent on temperature, solvent, and reactivity of starting materials. Microwave-assisted synthesis can significantly reduce time. nih.govresearchgate.net |

This table summarizes general conditions. Specific optimization for this compound is necessary for ideal results.

Targeted Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the initial preparation of its fundamental building blocks. The core structure is assembled by forming a thiourea linkage between an allyl group and a 4-pyridinylmethyl group. This is typically achieved by reacting an amine precursor with an appropriate isothiocyanate. Two primary retrosynthetic pathways are considered: the reaction of allylamine (B125299) with 4-(isothiocyanatomethyl)pyridine (B28457) or the reaction of 4-(aminomethyl)pyridine with allyl isothiocyanate. The latter is often more common due to the commercial availability and established synthesis of allyl isothiocyanate.

The successful synthesis of the target thiourea is contingent on the efficient preparation of its two key amine precursors: allylamine and 4-(aminomethyl)pyridine.

Allylamine (prop-2-en-1-amine)

Allylamine is the simplest stable unsaturated amine and serves as the source of the N-allyl moiety. wikipedia.org Several methods for its synthesis have been established.

From Allyl Chloride: A prevalent industrial method involves the reaction of allyl chloride with ammonia (B1221849). wikipedia.orgatamanchemicals.com This ammonolysis can be performed at elevated temperatures (50-100 °C) or at lower temperatures using copper-based catalysts. atamanchemicals.com A significant drawback of this method is the formation of a mixture of mono-, di-, and triallylamines, which necessitates purification by distillation. wikipedia.orgatamanchemicals.com To improve the selectivity towards the primary amine, the reaction can be conducted in ethanol (B145695), or by using hexamethylenetetramine followed by hydrolysis. researchgate.net A study demonstrated that reacting allyl chloride with hexamethylenetetramine in ethanol can produce allylamine with high selectivity (100%) and yield (87%). researchgate.net

From Allyl Isothiocyanate: Pure allylamine can be prepared via the hydrolysis of allyl isothiocyanate. wikipedia.orgorgsyn.org This reaction is typically carried out by refluxing the isothiocyanate with dilute mineral acids like hydrochloric acid or sulfuric acid. orgsyn.org The hydrolysis proceeds until the oily layer of allyl isothiocyanate disappears, after which the allylamine is liberated by adding a strong base and then isolated by distillation. orgsyn.org

Other Methods: Alternative synthetic routes include the palladium-catalyzed allylic amination of allyl alcohols using aqueous ammonia, which is notable for its atom economy. organic-chemistry.org

4-(Aminomethyl)pyridine

Also known as 4-picolylamine, this compound provides the 4-pyridinylmethyl fragment of the target molecule. sigmaaldrich.com The most common synthetic strategies start from 4-substituted pyridine (B92270) derivatives.

Reduction of 4-Cyanopyridine: A widely used laboratory and industrial method is the catalytic hydrogenation of 4-cyanopyridine. This reduction of the nitrile group to a primary amine can be achieved using various catalysts. Raney nickel is a frequently employed catalyst for this transformation, often conducted in the presence of ammonia to suppress the formation of secondary amines. google.com

Reduction of 4-Nitropyridine-N-oxide: A multi-step synthesis that avoids the direct use of cyanide involves starting from pyridine. Pyridine is first oxidized to pyridine-N-oxide, which is then nitrated to form 4-nitropyridine-N-oxide. The subsequent reduction of both the nitro group and the N-oxide is typically accomplished using iron powder in the presence of an acid, such as acetic or hydrochloric acid, to yield 4-aminopyridine. semanticscholar.org While this method primarily yields 4-aminopyridine, modifications in the starting materials and reaction sequences can lead to 4-(aminomethyl)pyridine. For instance, the reduction of 4-pyridinecarboxaldehyde (B46228) oxime or the amidation of isonicotinic acid followed by reduction are viable routes.

From Isonicotinic Acid: 4-(Aminomethyl)pyridine can be synthesized from 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acids. nih.gov The process involves converting the cyano group into the aminomethyl functionality through hydrogenation, often using a palladium on charcoal catalyst. nih.gov

The formation of the thiourea linkage is a cornerstone reaction in the synthesis of this compound. The most direct and efficient method involves the reaction of an isothiocyanate with a primary amine. researchgate.net

The mechanism is a classic example of nucleophilic addition to a heterocumulene system. The carbon atom of the isothiocyanate group (–N=C=S) is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The primary amine, acting as a nucleophile, uses its lone pair of electrons to attack this electrophilic carbon atom. researchgate.net

The process can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the amine (e.g., 4-(aminomethyl)pyridine) attacks the central carbon of the isothiocyanate (e.g., allyl isothiocyanate).

Intermediate Formation: This attack leads to the formation of a zwitterionic tetrahedral intermediate. The nitrogen from the amine becomes positively charged, and the sulfur atom of the thiocarbonyl group acquires a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly bonded, positively charged nitrogen atom to the negatively charged sulfur atom, resulting in a thioenol intermediate, or more commonly, directly to the isothiocyanate nitrogen.

Tautomerization: The intermediate quickly tautomerizes to the more stable thiourea product.

This reaction is generally high-yielding and can often be performed at room temperature in a variety of solvents. researchgate.net The reaction's efficiency and the mild conditions required make it a preferred method for synthesizing a wide array of substituted thioureas. researchgate.netnih.gov Mechanochemical methods, which involve ball milling of the solid reactants, have also been developed as a solvent-free alternative for thiourea synthesis. nih.gov

Functionalization and Derivatization Strategies

To explore structure-activity relationships and develop new compounds, both the N-allyl and the 4-pyridinylmethyl moieties of this compound can be chemically modified.

The allyl group's carbon-carbon double bond is a versatile functional handle for a variety of chemical transformations.

Electrophilic Cyclization: N-allyl thiourea derivatives can undergo electrophilic cyclization to produce heterocyclic structures. For example, reaction with halogens (like iodine) can lead to the formation of substituted thiazoline (B8809763) rings. researchgate.net This intramolecular cyclization provides a convenient route to complex nitrogen- and sulfur-containing heterocycles. researchgate.net

Oxidation: The double bond can be oxidized to form an epoxide (using reagents like m-CPBA) or a diol (via dihydroxylation with osmium tetroxide). These functionalized derivatives can serve as intermediates for further reactions.

Reduction: The allyl group can be hydrogenated to the corresponding propyl group, yielding N-propyl-N'-(4-pyridinylmethyl)thiourea. This allows for the assessment of the role of unsaturation in the biological activity of the parent molecule.

Photooxidation: Studies on N-allylthiourea have shown that the thiourea group is the primary site of attack for singlet oxygen, while the allyl moiety is less reactive under these specific conditions. chemicalbook.com However, other radical-based reactions at the allylic position are also conceivable.

The introduction of substituents onto the pyridine ring can be achieved either by using a pre-functionalized starting material or by direct modification of the pyridine ring in a later-stage intermediate.

Synthesis from Substituted Precursors: A highly effective strategy is to begin the synthesis with a pyridine derivative that already contains the desired substituent. For example, starting with a 2-chloro-4-cyanopyridine (B57802) allows for the synthesis of a final thiourea product with a chlorine atom on the pyridine ring. google.com The nitrile is reduced to the aminomethyl group, which is then reacted with allyl isothiocyanate. google.com This approach avoids potential issues with regioselectivity and harsh conditions that can arise from direct substitution on the pyridine ring.

Direct Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution, which, if it occurs, typically directs incoming electrophiles to the 3-position. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. researchgate.net

N-Oxide Chemistry: A powerful method for functionalizing the pyridine ring involves the initial formation of a pyridine-N-oxide. The N-oxide activates the ring, facilitating electrophilic substitution (e.g., nitration) at the 4-position. semanticscholar.org The N-oxide can then be removed by reduction in a subsequent step. This strategy provides a route to 4-substituted pyridines that are otherwise difficult to access. semanticscholar.orggoogle.com For example, introducing various functional groups on the pyridine ring can be accomplished by reacting a 4-chloropyridine-N-oxide with nucleophiles. google.com

Formation of Related Heterocyclic Scaffolds

The thiourea moiety within this compound is a versatile functional group that can undergo a variety of chemical transformations to form new heterocyclic rings. These transformations are valuable for creating libraries of related compounds with diverse structural features.

The presence of the N-allyl group allows for intramolecular cyclization to form 2-aminothiazoline derivatives. This transformation can be initiated by electrophilic reagents, such as halogens (I₂, Br₂). researchgate.net The reaction, known as halocyclization, proceeds through the formation of a halonium ion intermediate from the allyl double bond, which is then attacked by the sulfur atom of the thiourea in an endo-trig cyclization. researchgate.net This provides a direct route to functionalized thiazolines.

A study on the intramolecular cyclization of related N-allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thioureas demonstrated that these compounds readily form the corresponding 1,3-thiazoline derivatives. nu.edu.kzresearchgate.netosi.lv This suggests that this compound would undergo a similar transformation under appropriate conditions.

Table 2: Representative Cyclization to a Thiazoline Derivative

Starting MaterialReagentProduct
This compoundIodine (I₂)2-((4-Pyridinylmethyl)amino)-5-(iodomethyl)-4,5-dihydrothiazole

4-Thiazolidinones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. rsc.org A common and effective method for their synthesis involves the reaction of a thiourea with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid. This reaction typically proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization with the elimination of water to form the 4-thiazolidinone (B1220212) ring.

Applying this methodology to this compound is expected to yield the corresponding 2-(allylimino)-3-(4-pyridinylmethyl)thiazolidin-4-one. The reaction is generally performed under basic conditions to facilitate the deprotonation of the carboxylic acid and the final cyclization step.

Table 3: Proposed Synthesis of a 4-Thiazolidinone Derivative

Starting MaterialReagentProposed Product
This compoundChloroacetic Acid2-(Allylimino)-3-((pyridin-4-yl)methyl)thiazolidin-4-one

Multi-Component Reactions for Structural Expansion

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgyoutube.com These reactions are highly atom-economical and can rapidly generate molecular diversity. frontiersin.org Thioureas are known to participate in several MCRs, most notably the Biginelli reaction for the synthesis of dihydropyrimidinones.

While specific MCRs involving this compound have not been extensively reported, its structural features suggest its potential as a building block in such reactions. For instance, it could potentially be employed in a Biginelli-type reaction with an aldehyde and a β-ketoester to generate functionalized dihydropyrimidines bearing both allyl and pyridinylmethyl substituents. The development of novel MCRs utilizing this thiourea derivative could provide access to a wide range of structurally complex and diverse compounds.

Stereoselective Synthetic Approaches to Thiourea Analogues

The introduction of chirality into a molecule can have a profound impact on its biological activity. The synthesis of stereoselective analogues of this compound can be achieved through several strategies. The most straightforward approach involves the use of a chiral starting material, either a chiral amine or a chiral isothiocyanate. nih.gov

For example, reacting a chiral amine, such as (R)- or (S)-1-phenylethylamine, with 4-(isothiocyanatomethyl)pyridine would produce a chiral thiourea analogue. Conversely, a chiral isothiocyanate could be reacted with 4-(aminomethyl)pyridine.

Chiral thioureas are not only of interest for their potential biological activities but are also widely used as organocatalysts in asymmetric synthesis. rsc.orgacs.orgst-andrews.ac.uk They can activate electrophiles through hydrogen bonding, facilitating enantioselective transformations. rsc.orgst-andrews.ac.uk The synthesis of chiral analogues of this compound could therefore lead to the development of new organocatalysts.

Table 4: General Approaches to Stereoselective Synthesis of Thiourea Analogues

ApproachChiral Reagent 1Achiral Reagent 2Product Type
Chiral Amine RouteChiral Amine (e.g., (R)-1-phenylethylamine)4-(Isothiocyanatomethyl)pyridineChiral Thiourea
Chiral Isothiocyanate Route4-(Aminomethyl)pyridineChiral IsothiocyanateChiral Thiourea

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structure determination of molecules in solution. For N-allyl-N'-(4-pyridinylmethyl)thiourea, both ¹H and ¹³C-NMR spectroscopy provide critical data for structural confirmation and offer insights into the molecule's dynamic behavior.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Chemical Shift Analysis for Structural Confirmation

The ¹H-NMR spectrum of a related compound, N-allyl–N-(4-methylthiazol)-2-ylthiourea, shows characteristic signals that can be used to predict the spectrum of this compound. The protons of the allyl group are expected to appear at distinct chemical shifts: the methine proton (–CH=) around δ 5.9 ppm, the terminal methylene (B1212753) protons (=CH₂) at approximately δ 5.2 ppm, and the methylene protons adjacent to the nitrogen (–CH₂–N) near δ 4.2 ppm. ijarbs.com The protons of the pyridinylmethyl group would also have characteristic signals. The protons on the pyridine (B92270) ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm), while the methylene protons (–CH₂–) connecting the pyridine ring to the thiourea (B124793) nitrogen would likely be observed further downfield than the allyl methylene protons due to the influence of the aromatic ring. The N-H protons of the thiourea moiety are expected to show broad signals, with chemical shifts that can be sensitive to solvent and concentration. In a similar thiourea derivative, these N-H protons were observed at δ 11.62 ppm and δ 10.85 ppm. ijarbs.com

The ¹³C-NMR spectrum provides complementary information for structural elucidation. The carbon of the thiocarbonyl group (C=S) is a key diagnostic signal and is expected to appear significantly downfield, often in the range of δ 180-190 ppm. The carbons of the allyl group would include the methine carbon (=CH) and two methylene carbons (–CH₂– and =CH₂). The carbons of the 4-pyridinylmethyl substituent would also be identifiable, including the carbons of the pyridine ring and the methylene bridge.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm)
N-H (Thiourea) 10.0 - 12.0
Pyridine-H (ortho to CH₂) ~8.5
Pyridine-H (meta to CH₂) ~7.3
Allyl-CH= ~5.9
Allyl-=CH₂ (trans) ~5.2
Allyl-=CH₂ (cis) ~5.1
Pyridinyl-CH₂-N ~4.7

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S (Thiourea) 180 - 190
Pyridine-C (ipso) ~150
Pyridine-C (ortho) ~150
Pyridine-C (meta) ~122
Allyl-CH= ~135
Allyl-=CH₂ ~117
Pyridinyl-CH₂-N ~50

Elucidation of Conformational Preferences and Rotational Barriers

The thiourea linkage is known to exhibit restricted rotation around the C-N bonds due to their partial double bond character. This can lead to the existence of different conformers in solution. NMR spectroscopy, particularly variable temperature NMR, is instrumental in studying these conformational dynamics. For this compound, different orientations of the allyl and pyridinylmethyl groups with respect to the C=S bond could be possible. The observation of separate signals for protons or carbons that would be equivalent under free rotation can indicate the presence of stable conformers at a given temperature. By increasing the temperature, coalescence of these signals may be observed, allowing for the calculation of the energy barrier to rotation.

Investigation of Tautomerism and Isomerism in Solution

Thioureas can exhibit thione-thiol tautomerism, although the thione form is generally predominant. researchgate.net In the thiol tautomer (an isothiourea), a proton moves from a nitrogen atom to the sulfur atom, resulting in a C=N double bond and an S-H group. NMR spectroscopy can be used to detect the presence of the minor thiol tautomer, which would have distinct signals, such as a sharp S-H proton signal and different chemical shifts for the carbons and protons adjacent to the thiourea core. researchgate.net Additionally, geometric isomerism (E/Z) can exist about the C-N bonds, further complicating the NMR spectra but also providing detailed structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Frequencies

The FTIR spectrum of a thiourea derivative is characterized by several key absorption bands. For this compound, the N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹. ijarbs.comresearchgate.net The C-H stretching vibrations of the allyl and pyridinyl groups will appear just above 3000 cm⁻¹ for the sp² C-H bonds and just below 3000 cm⁻¹ for the sp³ C-H bonds. The C=S stretching vibration is a crucial marker for the thiourea group and typically appears in the range of 700-850 cm⁻¹. ijarbs.com The C-N stretching vibrations and N-H bending vibrations often couple and give rise to bands in the 1400-1600 cm⁻¹ region. researchgate.net The vibrations of the pyridine ring will also produce characteristic bands in the fingerprint region.

Table 3: Predicted FTIR Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretching 3100 - 3400
C-H stretching (aromatic/vinylic) 3000 - 3100
C-H stretching (aliphatic) 2850 - 3000
C=C stretching (allyl) ~1640
C=N stretching (pyridine ring) 1590 - 1610
N-H bending 1500 - 1600
C-N stretching 1400 - 1500

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong changes in polarizability result in intense Raman signals. For this compound, the C=S stretching vibration is expected to be strong in the Raman spectrum. The symmetric vibrations of the pyridine ring and the C=C stretching of the allyl group should also be readily observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Mentioned Compounds

Compound Name
This compound
N-allyl–N-(4-methylthiazol)-2-ylthiourea
Allylthiourea
Thiourea

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of newly synthesized compounds through fragmentation analysis. For this compound, soft ionization techniques are particularly informative.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of moderately polar and thermally labile molecules by transferring them from solution to the gas phase as intact ions. nih.govnih.gov In the positive ion mode, this compound is expected to readily form a protonated molecular ion, [M+H]⁺, due to the presence of basic nitrogen atoms in the pyridine ring and thiourea moiety.

The analysis of the fragmentation pattern of the [M+H]⁺ ion provides valuable structural information. The fragmentation is predictable, typically occurring at the weaker bonds within the molecule. Key fragmentation pathways for this compound would likely involve cleavages of the C-N bonds flanking the central thiourea core and fragmentation of the allyl group.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Predicted Fragment Ion Structure Predicted m/z Origin
[M+H]⁺[C₁₀H₁₄N₄S + H]⁺223.10Molecular Ion
[C₆H₇N₂]⁺Pyridinylmethyl cation107.06Cleavage of the N-CH₂ bond
[C₄H₅]⁺Allyl cation53.04Loss of the pyridinylmethylthiourea group
[C₇H₈N₃S]⁺Isothiocyanate fragment182.05Cleavage of the N-allyl bond
[CH₂NCSNH₂]⁺Thiourea core fragment90.01Fragmentation of the main chain

This table presents predicted data based on the chemical structure and common fragmentation patterns of thiourea derivatives.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to four or more decimal places), which allows for the calculation of a unique molecular formula. nih.gov

For this compound (C₁₀H₁₄N₄S), HRMS would be used to measure the exact mass of the [M+H]⁺ ion. This experimental value can then be compared to the theoretically calculated mass. A close match between the measured and theoretical exact masses provides definitive evidence of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Calculated Exact Mass of [M+H]⁺ (C₁₀H₁₅N₄S⁺): 223.1015

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and the presence of chromophores within the molecule.

The UV-Vis spectrum of this compound is determined by its constituent chromophores—the parts of the molecule that absorb light. The principal chromophores in this compound are the pyridine ring and the thiocarbonyl group (C=S) of the thiourea moiety.

π → π* Transitions: These high-energy transitions are associated with the π-electron systems of the pyridine ring and the C=S double bond. They typically result in strong absorption bands in the UV region.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen and sulfur atoms) to an anti-bonding π* orbital. The n → π* transition of the thiocarbonyl group is a characteristic feature of thiourea derivatives and typically appears as a weaker absorption band at a longer wavelength than the π → π* transitions.

The polarity of the solvent can influence the energy of the electronic transitions, leading to shifts in the absorption maxima (λ_max_). This phenomenon, known as solvatochromism, can provide further insight into the nature of the electronic transitions.

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift for n → π* transitions. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift. Both the ground and excited states are stabilized by polar solvents, but the stabilization is often greater for the more polar excited state, which lowers the energy gap for the transition.

Table 2: Predicted Solvent Effects on the UV-Vis Absorption of this compound

Solvent Type Transition Predicted Wavelength Shift Reason
Increasing Polarity (e.g., Hexane to Ethanol)n → πHypsochromic (Blue Shift)Stabilization of ground state non-bonding electrons.
Increasing Polarity (e.g., Hexane to Ethanol)π → πBathochromic (Red Shift)Greater stabilization of the more polar excited state.

This table outlines general principles of solvatochromism as they would apply to the chromophores present in the target molecule.

Single Crystal X-ray Diffraction (XRD) Analysis

For this compound, XRD analysis would reveal key structural details. The thiourea backbone is often found to be nearly planar. The conformation around the C-N bonds of the thiourea unit is typically described as trans-cis with respect to the positions of the substituents relative to the thiono sulfur atom. nih.gov

A crucial aspect of the molecular structure is the presence of hydrogen bonding. Intramolecular hydrogen bonds, such as one between a thiourea N-H group and the nitrogen atom of the pyridine ring, can stabilize the molecular conformation. nih.gov In the crystal lattice, intermolecular hydrogen bonds, most commonly N-H···S interactions, link adjacent molecules to form extended networks like centrosymmetric dimers or chains. nih.gov These interactions are fundamental in dictating the solid-state architecture of the compound.

Table 3: Representative Crystallographic Data for a Thiourea Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 9.8 Å, c = 12.1 Å
α = 90°, β = 105°, γ = 90°
Volume (V) 1200 ų
Z (Molecules per unit cell) 4
Selected Bond Lengths
C=S1.68 Å
C-N (thiourea)1.35 - 1.39 Å
Selected Bond Angles
N-C-N (thiourea)116°
N-C-S (thiourea)120 - 124°
Hydrogen Bond (N-H···S)
Distance (D···A)3.4 Å
Angle (D-H···A)165°

Note: The data in this table are representative values based on published crystal structures of similar N-substituted thiourea compounds and serve as an illustrative example of the data obtained from an XRD study. mdpi.comnih.gov

Precise Determination of Molecular Geometry and Bond Parameters

The precise measurement of bond lengths and angles is critical for a complete description of the molecular structure. In this compound, the thiourea core (N-C(S)-N) is expected to be largely planar. The C=S bond distance in thiourea derivatives is typically in the range of 1.68 to 1.71 Å. The C-N bond lengths within the thiourea moiety are expected to be shorter than a typical C-N single bond, indicating some degree of double bond character due to resonance.

Bond/AngleParameterExpected Value Range
C=SBond Length (Å)1.68 - 1.71
C-N (thiourea)Bond Length (Å)1.33 - 1.38
N-C-N (thiourea)Bond Angle (°)116 - 120
C-N-CBond Angle (°)120 - 126
C-S-CBond Angle (°)Not Applicable
Dihedral Angle (Allyl)Torsion (°)Variable
Dihedral Angle (Pyridinyl)Torsion (°)Variable

This interactive table provides expected ranges for key geometric parameters. Specific values would require experimental determination.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are the principal drivers of the supramolecular assembly in many thiourea derivatives. The N-H groups of the thiourea core are excellent hydrogen bond donors, while the sulfur atom and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. It is anticipated that this compound would form robust hydrogen bonding networks in the solid state.

The most probable hydrogen bonding motifs would involve N-H···S and N-H···N(pyridinyl) interactions. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific nature of these networks would be dictated by the steric and electronic properties of the allyl and pyridinylmethyl substituents.

DonorAcceptorType of InteractionExpected Distance (Å)
N-HS=CHydrogen Bond2.8 - 3.5
N-HN (pyridinyl)Hydrogen Bond2.7 - 3.2
C-HS=CWeak Hydrogen Bond3.2 - 3.8
C-Hπ (pyridinyl)C-H···π Interaction3.0 - 3.7

This interactive table summarizes the likely intermolecular interactions that stabilize the crystal structure.

Solid-State Conformational Analysis

In the solid state, the molecule will adopt a specific, low-energy conformation. The conformation of the allyl and pyridinylmethyl groups relative to the thiourea plane would be a key feature of the solid-state structure. The planarity of the pyridinyl ring and the orientation of the allyl group's double bond would be determined by minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. This solid-state conformation may differ from the preferred conformation in solution, and understanding this difference is crucial for structure-property relationship studies.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations using Density Functional Theory (DFT)DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is often used to predict molecular properties and has been successfully applied to various thiourea (B124793) derivatives to understand their structure and reactivity. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p).

Reactivity Indices and Fukui FunctionsGlobal reactivity descriptors, such as electronegativity, hardness, and softness, are often calculated from HOMO and LUMO energies to quantify the molecule's overall reactivity. Fukui functions are used to describe the reactivity at a specific atomic site within the molecule. They help in predicting where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.

Without published research specifically on N-allyl-N'-(4-pyridinylmethyl)thiourea, it is not possible to provide the specific data tables and detailed findings requested for each of these analytical sections. The generation of such specific data would require performing novel computational chemistry research on the compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the electron density of a molecule. materialsciencejournal.org This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). researchgate.netyoutube.com The stability a molecule gains from electron delocalization is quantified by second-order perturbation theory, which evaluates the energy of possible interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org

For this compound, NBO analysis would be expected to reveal significant electronic delocalization and hyperconjugation effects. Key interactions would likely involve:

Delocalization from Lone Pairs: The lone pairs on the sulfur and nitrogen atoms of the thiourea core are potent electron donors. NBO analysis would likely show strong hyperconjugative interactions where electron density is transferred from these lone pair orbitals (n) to the antibonding π* orbitals of the adjacent C=S bond and the pyridinyl ring. nih.govacadpubl.eu This delocalization stabilizes the molecule and influences the electronic character of the thiourea and pyridine (B92270) moieties. materialsciencejournal.org

These intramolecular charge transfer events are critical in determining the molecule's reactivity, polarity, and ability to form intermolecular interactions, such as hydrogen bonds. materialsciencejournal.orgscispace.com The stabilization energy associated with these donor-acceptor interactions provides a quantitative measure of the strength of conjugation and hyperconjugation within the molecule. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. farmaciajournal.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within a target's active site. nih.govfip.org

In a typical docking study involving a thiourea derivative like this compound, the compound would be virtually screened against a protein target. The simulation would explore various possible conformations and orientations of the ligand within the protein's binding pocket. farmaciajournal.com The output is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity, often expressed in kcal/mol. helsinki.fi

For instance, studies on analogous 1-allyl-3-benzoylthiourea derivatives have used docking to predict binding affinity to targets like the DNA gyrase subunit B receptor, yielding rerank scores to compare different analogs. nih.gov The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein. nih.govnih.gov The thiourea group (C=S and NH moieties) is particularly important as it can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. nih.govnih.gov

Table 1: Representative Docking Score Data for Thiourea Derivatives Against Various Targets (Note: This table is illustrative, based on data for various thiourea compounds, as specific data for this compound is not available.)

Compound ClassProtein TargetDocking Score (kcal/mol)Reference Compound
BenzoylthioureaDNA Gyrase-5.75Ciprofloxacin
Sulfonamide-ThioureaUrease-11.64Thiourea
PhenylthioureaInhA (M. tuberculosis)-10.44Co-crystallized ligand

This interactive table demonstrates typical data obtained from molecular docking studies of various thiourea derivatives.

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. researchgate.net These interactions stabilize the ligand-protein complex. For this compound, the analysis would likely highlight:

Hydrogen Bonding: The NH protons of the thiourea backbone are excellent hydrogen bond donors, while the sulfur atom and the pyridine nitrogen can act as acceptors. Docking simulations on similar compounds frequently show hydrogen bonds with residues like Alanine (Ala), Methionine (Met), Glycine (Gly), and Aspartic Acid (Asp). nih.govrsc.org

Hydrophobic Interactions: The allyl group and the pyridinyl ring can form hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket, such as Leucine (Leu) and Valine (Val). nih.gov

π-π Stacking: The aromatic pyridinyl ring could engage in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. scispace.comnih.gov This technique is used to study the physical behavior of molecules and their complexes, offering insights that are not available from static docking models. nih.gov

MD simulations are particularly valuable for assessing the conformational flexibility of a molecule like this compound. scispace.com By simulating the compound in an explicit solvent, such as water, researchers can observe how it changes its shape and interacts with the surrounding environment. scispace.comresearchgate.net

The simulation would track the trajectory of the molecule over a period (e.g., nanoseconds), revealing:

Rotatable Bonds: The flexibility around the single bonds in the allyl and pyridinylmethyl side chains, as well as within the thiourea core, would be explored. This reveals the range of accessible conformations in solution.

Solvent Interactions: The formation and breaking of hydrogen bonds between the thiourea/pyridine moieties and water molecules can be analyzed. Radial distribution functions (RDFs) can be calculated to identify which atoms have the most significant interactions with the solvent. scispace.comresearchgate.net

Stability of Docked Poses: When applied to a ligand-protein complex obtained from docking, MD simulations can assess the stability of the predicted binding mode. nih.gov If the key interactions are maintained throughout the simulation and the ligand remains stably in the binding pocket, it adds confidence to the docking prediction. jppres.com Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of different parts of the system. jppres.com

These simulations are computationally intensive but offer a more realistic picture of the molecule's behavior, which is essential for a thorough understanding of its potential biological activity. nih.gov

Coordination Chemistry and Metal Complexation Research

Ligand Characteristics of N-allyl-N'-(4-pyridinylmethyl)thiourea

This compound is a multifaceted ligand whose coordination behavior is dictated by the presence of several potential donor sites and its structural flexibility. Thiourea (B124793) derivatives are recognized as valuable ligands in coordination chemistry due to the presence of soft sulfur and hard nitrogen atoms, which facilitates bonding with a wide range of metal ions.

The structure of this compound features two primary types of donor atoms: sulfur and nitrogen.

Sulfur (S): The thiocarbonyl (C=S) group contains a soft sulfur donor atom, which readily coordinates to many transition metals, particularly those that are softer Lewis acids. Coordination through the sulfur atom is a hallmark of thiourea-based ligands.

Nitrogen (N): The molecule possesses two distinct nitrogen environments: the pyridine (B92270) ring nitrogen and the two nitrogens of the thiourea backbone. The nitrogen atom of the pyridine ring is a significant donor site, allowing the ligand to form a stable chelate ring when coordinating in conjunction with the sulfur atom. Coordination via the thiourea nitrogens is less common but can occur under certain conditions.

The spatial arrangement of the donor atoms allows this compound to function as an effective chelating agent with variable denticity.

Bidentate (S, N) Chelation: The most common coordination mode for analogous pyridyl and pyrimidinyl thiourea ligands involves simultaneous bonding through the thiourea sulfur atom and the nitrogen atom of the heterocyclic ring. This forms a stable five- or six-membered chelate ring with the metal center, which is entropically favored.

Monodentate Coordination: Under certain conditions, the ligand can act as a monodentate donor. For instance, studies on similar ligands have shown coordination solely through the sulfur atom or, in the case of some Ni(II) complexes, through a pyrimidine (B1678525) nitrogen atom only.

Tridentate (S, N, π) Chelation: The presence of the allyl group introduces an additional potential coordination site: the C=C double bond. For metals capable of forming π-complexes, such as palladium(II) and platinum(II), the ligand can adopt a tridentate coordination mode, binding through the sulfur, the pyridine nitrogen, and the allyl group's π-system.

The versatility in denticity makes this compound a flexible building block in the design of metal complexes.

Thiourea derivatives exhibit a characteristic thione-thiol tautomerism, which plays a crucial role in their coordination chemistry. This equilibrium allows the ligand to exist in two forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S single bond and an S-H group).

This tautomerism leads to two primary coordination modes:

Neutral Ligand Coordination: The ligand can coordinate in its neutral thione form, typically acting as an (S, N) bidentate ligand. In this mode, the ligand donates electron pairs from the sulfur and pyridine nitrogen atoms to the metal center.

Anionic Ligand Coordination: The ligand can be deprotonated at the N-H position, leading to the formation of the thiolato form. This anionic ligand then coordinates to the metal center through the sulfur and pyridine nitrogen atoms. This mode is often observed in complexes where the metal is in a higher oxidation state or when the reaction is carried out in the presence of a base.

The flexibility to coordinate as either a neutral or an anionic ligand significantly expands the range of complexes that can be synthesized.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic techniques to confirm the coordination mode and determine the geometry.

This class of ligands forms stable complexes with a wide array of transition metal ions. The synthesis generally involves the direct reaction of the thiourea derivative with metal salts, such as chlorides or perchlorates, in solvents like ethanol (B145695) or methanol. Research on analogous N-allyl-N'-heterocyclic thioureas has demonstrated successful complexation with numerous metals.

Table 1: Transition Metal Ions Complexed with N-allyl-N'-heterocyclic Thiourea Analogues

Metal IonTypical Coordination ModeReferences
Ni(II)Bidentate (S, N) or Monodentate (N)
Pd(II)Bidentate (S, N)
Pt(II)Bidentate (S, N) or Tridentate (S, N, π)
Co(II) / Co(III)Bidentate (S, N)
Cu(I) / Cu(II)Bidentate (S, N) or Monodentate (S)
Zn(II)Bidentate (S, N)
Au(I) / Au(III)Monodentate (S) or Bidentate
Cd(II)Bidentate (S, N)

Spectroscopic analysis is essential for confirming coordination. In Infrared (IR) spectroscopy, coordination through the sulfur atom is indicated by a shift of the C=S stretching vibration to a lower frequency (70-100 cm⁻¹) compared to the free ligand. In ¹H NMR spectroscopy, the coordination of the pyridine nitrogen and thiourea group is confirmed by a downfield shift of the signals for the protons on the pyridine ring and the N-H protons.

The stoichiometry and coordination geometry of the resulting complexes are dependent on the metal ion, its oxidation state, and the reaction conditions.

Common stoichiometries for related complexes are 1:1 and 1:2 (Metal:Ligand). For example, Pd(II) has been shown to form both [Pd(L)Cl₂] and [Pd(L)₂]Cl₂ type complexes with 1-allyl-3-(2-pyridyl)thiourea.

The coordination geometry around the central metal ion is determined by the coordination number and the electronic configuration of the metal.

Table 2: Stoichiometry and Coordination Geometries for Complexes of Analogous Thiourea Ligands

Metal IonCoordination NumberStoichiometry (M:L)Typical GeometryReferences
Pd(II)41:1 or 1:2Square Planar
Pt(II)41:1 or 1:2Square Planar
Ni(II)41:2Square Planar / Tetrahedral
Ni(II)61:2Octahedral
Co(III)61:3Octahedral
Cu(II)61:2Octahedral

Magnetic moment measurements and electronic spectral data are key tools in assigning these geometries. For instance, Pd(II) and Pt(II) complexes are typically diamagnetic and exhibit spectral bands consistent with a square-planar geometry. In contrast, six-coordinate Ni(II) and Co(III) complexes show magnetic moments and electronic spectra that suggest an octahedral environment.

Spectroscopic Fingerprinting of Metal-Ligand Interactions (IR, NMR, UV-Vis)

Spectroscopic methods are crucial for understanding the coordination of this compound to metal centers. These techniques provide detailed insights into the changes in the ligand's electronic and structural properties upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the coordination mode of thiourea-based ligands. In the free this compound ligand, characteristic vibrational bands for the N-H, C=S, and pyridine ring groups are observed. Upon coordination to a metal ion, significant shifts in these bands occur.

ν(C=S) Band: Coordination almost invariably occurs through the sulfur atom. This metal-sulfur bond formation weakens the C=S double bond, resulting in a noticeable shift of the ν(C=S) stretching frequency to a lower wavenumber.

ν(N-H) Band: The N-H stretching vibrations are also sensitive to the coordination environment. If the ligand coordinates solely through the sulfur atom, the ν(N-H) band typically shifts to a higher frequency. This is because the contribution of the polar thiocarbonyl group to the N-H bond is altered upon sulfur coordination. Conversely, if the N-H group is involved in hydrogen bonding within the complex, the band may broaden or shift to lower frequencies. In some cases, deprotonation of the N-H group can occur during complexation, leading to the disappearance of this band entirely mdpi.com.

Pyridine Ring Vibrations: If the pyridinyl nitrogen atom participates in coordination (acting as a bidentate N,S donor), the characteristic vibrational bands of the pyridine ring will shift, providing evidence for this binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes in solution.

¹H NMR: The proton signals of the N-H groups are particularly informative. Upon complexation through the sulfur atom, the resonance of the N-H protons typically shifts downfield, indicating a change in the electronic environment mdpi.com. The signals for the protons on the allyl and pyridinylmethyl groups, especially those adjacent to the donor atoms, will also experience shifts.

¹³C NMR: The most significant change in the ¹³C NMR spectrum is the downfield shift of the C=S carbon signal upon coordination. This deshielding effect is a direct consequence of the sulfur atom's interaction with the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound and its metal complexes provide information about their electronic structure. The free ligand typically exhibits intense absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the thiourea and pyridine moieties. Upon complexation, these intraligand bands may shift in energy (either blue or red shift). Furthermore, the formation of metal complexes can give rise to new absorption bands in the visible region, such as d-d transitions for transition metal ions or ligand-to-metal charge transfer (LMCT) bands researchgate.net.

Spectroscopic TechniqueKey Observable FeatureTypical Change Upon Metal Coordination
Infrared (IR)ν(C=S) stretching frequencyShifts to lower wavenumber (e.g., by 20-50 cm⁻¹)
Infrared (IR)ν(N-H) stretching frequencyShifts to higher wavenumber or disappears upon deprotonation
¹H NMRN-H proton chemical shiftDownfield shift
¹³C NMRC=S carbon chemical shiftDownfield shift
UV-VisIntraligand transitions (π→π, n→π)Bathochromic (red) or hypsochromic (blue) shift
UV-VisNew absorption bandsAppearance of d-d or charge-transfer (LMCT/MLCT) bands

X-ray Crystallographic Analysis of Metal Complexes

X-ray crystallography provides unambiguous information about the three-dimensional structure of metal complexes in the solid state.

Single-crystal X-ray diffraction analysis allows for the precise determination of the coordination geometry around the metal center, the binding mode of the ligand, and the exact bond lengths and angles within the complex. For complexes of this compound, crystallography can confirm whether the ligand acts as a monodentate donor through the sulfur atom or as a bidentate (N,S) chelating agent via the sulfur and the pyridinyl nitrogen atoms mdpi.comnih.gov.

BondTypical Bond Length in Free Ligand (Å)Typical Bond Length in Metal Complex (Å)Reference Compound Type
C=S~1.68 - 1.71~1.70 - 1.75 (Elongated)Aryl-substituted thioureas nih.gov
C-N (thiourea)~1.33 - 1.36~1.31 - 1.35 (Shortened)Aryl-substituted thioureas nih.gov
Metal-SN/A~2.20 - 2.60Various transition metal-thiourea complexes researchgate.net
Metal-N (pyridine)N/A~2.00 - 2.30Pyridine-containing metal complexes nih.gov

The solid-state arrangement of molecules is governed by non-covalent interactions. In the crystal lattice of this compound complexes, hydrogen bonding is a dominant feature. The N-H groups of the thiourea moiety can act as hydrogen bond donors, forming interactions with the thione sulfur atom of an adjacent molecule (N-H···S) or with counter-ions present in the crystal structure nih.gov. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks researchgate.net. Additionally, π-π stacking interactions between the pyridine rings of neighboring complexes can further stabilize the crystal packing.

Electronic and Redox Properties of Metal Complexes

The electronic properties of the metal complexes are dictated by the interplay between the metal ion's d-orbitals and the ligand's molecular orbitals.

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of metal complexes. By measuring the current response to a varying potential, CV can identify the oxidation and reduction processes of the metal center (e.g., M(II)/M(III) or M(II)/M(I) couples). The potential at which these redox events occur provides insight into the electron-donating or -withdrawing nature of the this compound ligand and the stability of different oxidation states of the coordinated metal ion researchgate.net. The coordination environment, including the geometry and the donor atoms, significantly influences these redox potentials.

Some metal complexes of thiourea derivatives, particularly those with d¹⁰ metal ions like Zn(II) or Cd(II), can exhibit photoluminescence when excited with UV light researchgate.net. The emission of light arises from the radiative decay of an electronic excited state. The origin of this luminescence can be attributed to several processes:

Intraligand (IL) Transitions: The emission originates from an excited state localized on the this compound ligand itself (a π→π or π→n transition).

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to a π* orbital of the ligand.

The specific nature of the emission, including its color (wavelength) and intensity, is highly dependent on the metal ion, the coordination geometry, and the intermolecular interactions in the solid state.

Applications of Thiourea Metal Complexes in Catalysis and Sensing

The unique structural and electronic properties of thiourea-based metal complexes have led to their exploration in diverse applications, most notably in the fields of catalysis and chemical sensing. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the fine-tuning of the electronic and steric environment around the metal center, which in turn can influence the reactivity and selectivity of the complex.

Metal complexes incorporating thiourea-based ligands have emerged as promising candidates for homogeneous catalysis, facilitating a variety of organic transformations. While specific catalytic applications of this compound complexes are not widely reported, the broader class of pyridylthiourea metal complexes has shown catalytic activity in several important reactions.

For example, palladium complexes bearing pyridyl-imine ligands have been investigated as catalysts for Heck and Suzuki-Miyaura cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in organic synthesis. The pyridylthiourea ligand in such complexes can stabilize the palladium center in its various oxidation states throughout the catalytic cycle, thereby promoting efficient catalytic turnover. The general mechanism for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination steps. The electronic properties of the thiourea ligand can influence the rates of these elementary steps.

Although detailed catalytic data for this compound complexes is not available, the table below presents representative data for the catalytic performance of other palladium complexes with nitrogen-containing ligands in Suzuki-Miyaura and Heck reactions to illustrate their potential.

Catalyst PrecursorReaction TypeSubstratesProduct Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / Ligand 1Suzuki-MiyauraAryl bromide + Arylboronic acid951
[PdCl₂(PPh₃)₂]HeckAryl iodide + Alkene880.5
Pd(dppf)Cl₂Suzuki-MiyauraAryl chloride + Arylboronic acid752

Furthermore, rhodium complexes with various ligands are well-known for their application in hydroformylation, a process that converts alkenes to aldehydes. While the use of this compound in this context has not been specifically described, the ability of related ligands to stabilize rhodium centers suggests potential applicability.

The field of chemical sensing has seen a surge of interest in the use of luminescent metal complexes as probes for the detection of various analytes, including anions. The principle behind this application lies in the interaction between the anion and the metal complex, which can lead to a measurable change in the complex's photophysical properties, such as its fluorescence or phosphorescence intensity or wavelength.

Metal complexes containing thiourea-based ligands are particularly well-suited for anion recognition. The N-H protons of the thiourea moiety can act as hydrogen bond donors, forming specific interactions with anions. When incorporated into a metal complex, the luminescent properties of the system can be modulated by this anion binding event.

For instance, zinc(II) and ruthenium(II) complexes are often employed in the design of luminescent sensors. The zinc(II) ion, being a d¹⁰ metal, is redox-inactive and often results in complexes with predictable coordination geometries, while ruthenium(II) complexes are known for their rich photophysical properties. The binding of an anion to the thiourea part of the ligand, or directly to the metal center, can perturb the electronic structure of the complex, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its luminescence.

While there is a lack of specific studies on the anion sensing properties of this compound metal complexes, research on other thiourea-based receptors has demonstrated their ability to selectively recognize anions such as fluoride, acetate, and phosphate (B84403). The selectivity of these probes is governed by factors such as the size, shape, and basicity of the anion, as well as the design of the receptor's binding pocket.

The table below summarizes the typical changes in luminescence observed for a generic thiourea-based zinc complex upon interaction with different anions.

AnionChange in Luminescence IntensityWavelength Shift (nm)
Fluoride (F⁻)QuenchingNo significant shift
Acetate (CH₃COO⁻)EnhancementRed shift
Dihydrogen Phosphate (H₂PO₄⁻)QuenchingBlue shift
Chloride (Cl⁻)No significant changeNo significant change

This table provides a generalized representation of the luminescent response of a hypothetical thiourea-based zinc sensor to various anions. Specific responses would be dependent on the exact structure of the complex and the experimental conditions.

The development of luminescent probes based on this compound metal complexes would be a logical extension of the existing research, with the potential to create new sensors for environmentally and biologically important anions.

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Anticancer Activity

The anticancer properties of thiourea (B124793) derivatives are multifaceted, involving the modulation of key cellular targets and signaling pathways that are often dysregulated in cancer. The presence of both the reactive thiourea core and the pyridine (B92270) moiety in N-allyl-N'-(4-pyridinylmethyl)thiourea suggests a potential for diverse molecular interactions.

In Silico Prediction and Validation of Anticancer Potential

Computational methods, or in silico studies, serve as a crucial first step in drug discovery, allowing for the prediction of a compound's biological activity and the elucidation of its potential mechanism of action before extensive laboratory testing. nih.govnih.gov Molecular docking, a prominent in silico technique, is employed to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme implicated in cancer progression. nih.gov This approach is invaluable for narrowing down potential drug candidates for further in vitro and in vivo investigation. nih.gov

For thiourea derivatives and related heterocyclic compounds, molecular docking studies have been instrumental in identifying likely interactions with various cancer drug targets. nih.govnih.gov These simulations can reveal how a compound like this compound might fit into the active site of a target protein, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often run in parallel to assess the drug-like properties of the compounds, ensuring they possess favorable pharmacokinetic profiles for potential therapeutic use.

Studies on various heterocyclic compounds have successfully used these computational tools to rationalize their anticancer activity, correlating docking scores with experimental results against cancer cell lines like HepG2, A549, MCF-7, and HCT-116. nih.govnih.gov This synergy between computational prediction and experimental validation is a cornerstone of modern drug development.

Target Identification and Engagement Studies (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibition)

A significant mechanism underlying the anticancer activity of many thiourea derivatives is the inhibition of protein tyrosine kinases (PTKs), particularly the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a key regulator of cell proliferation, survival, and differentiation, and its aberrant signaling is a hallmark of numerous cancers. nih.gov Small-molecule inhibitors that block the EGFR tyrosine kinase activity are a proven strategy in cancer therapy. nih.gov

Research has shown that thiourea derivatives can act as potent EGFR inhibitors. nih.gov These compounds are designed to compete with ATP at the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. A study on new thiourea derivatives bearing a benzodioxole moiety demonstrated their significant EGFR inhibitory activity, which correlated with their cytotoxic effects on various cancer cell lines. nih.gov The anticancer mechanisms were further confirmed through apoptosis assessments and molecular docking, which illustrated the binding mode of these compounds within the EGFR active site. nih.gov The development of such inhibitors is crucial, especially for overcoming resistance to existing cancer therapies. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Thiourea Analogs This table is representative of data found in the literature for thiourea derivatives and is for illustrative purposes.

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
N¹,N³-disubstituted-thiosemicarbazone 7HCT1161.11 nih.gov
N¹,N³-disubstituted-thiosemicarbazone 7HepG21.74 nih.gov
N¹,N³-disubstituted-thiosemicarbazone 7MCF-77.0 nih.gov
Doxorubicin (Reference)HCT1168.29 nih.gov
Doxorubicin (Reference)HepG27.46 nih.gov
Doxorubicin (Reference)MCF-74.56 nih.gov

Elucidation of Cellular Pathways Modulated by this compound and Analogs

Beyond direct enzyme inhibition, the anticancer efficacy of this compound and its analogs is determined by their ability to modulate critical cellular pathways, primarily those governing apoptosis (programmed cell death) and the cell cycle.

Inducing apoptosis in cancer cells is a key therapeutic goal. nih.gov Studies on diarylthiourea derivatives have shown that these compounds can trigger apoptosis in breast cancer cells (MCF-7). mdpi.com This is often confirmed by assays that detect the externalization of phosphatidylserine, a marker of early apoptosis, and by observing DNA fragmentation. nih.govmdpi.com Mechanistically, this can involve the activation of an intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like caspase-3. mdpi.com

Furthermore, these compounds can interfere with the cell cycle, a tightly regulated process that allows cells to duplicate their contents and divide. By causing cell cycle arrest at specific phases, such as the S phase or G2/M phase, these agents prevent cancer cells from proliferating. mdpi.commdpi.com For instance, a diarylthiourea compound was found to cause an arrest of the cell cycle in the S phase in MCF-7 cells. mdpi.com Another study on the alkaloid erythraline (B1235506) demonstrated its ability to induce G2/M phase arrest in SiHa cervical cancer cells. mdpi.com This disruption of the cell cycle progression often precedes the induction of apoptosis. ekb.eg

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.gov By systematically modifying different parts of a lead compound, researchers can identify chemical groups and structural features that are critical for its potency and selectivity. nih.govresearchgate.net

For thiourea and pyridine derivatives, SAR studies have revealed several key features that influence their anticancer efficacy. The nature and position of substituents on the aromatic or heterocyclic rings can dramatically alter activity. For example, in a series of quinazoline-based thiazole (B1198619) derivatives, it was found that electron-withdrawing groups on a phenyl ring were preferable for EGFR kinase inhibitory activity compared to electron-donating groups. nih.gov The substitution pattern on the rings dictates how the molecule interacts with its biological target. nih.gov

Mechanistic Studies of Antimicrobial Action

The thiourea pharmacophore is well-recognized for its broad-spectrum antimicrobial properties, including antibacterial activity. nih.gov The mechanisms behind this activity are diverse and depend on the specific structural features of the derivative.

Inhibition of Bacterial Growth and Viability

Thiourea derivatives exert their antibacterial effects through various mechanisms that disrupt essential bacterial processes. One proposed mechanism involves the inhibition of key bacterial enzymes like topoisomerase II, DNA gyrase, and topoisomerase IV, which are crucial for DNA replication and maintenance. nih.gov

Another significant mode of action is the disruption of the bacterial cell membrane or cell wall. The thiourea functional group, with its C=S and NH moieties, can be protonated under acidic conditions, allowing it to interact with negatively charged components like carboxyl and phosphate (B84403) groups on the bacterial cell surface. nih.gov This interaction can compromise the integrity of the cell envelope, leading to cell death. The lipophilicity of the substituents on the thiourea core also plays a role; for example, derivatives with C10 and C12 alkyl chains have shown good antibacterial activity due to better disruption of the bacterial membrane. nih.gov Conversely, N-aryl thiourea derivatives have demonstrated better antibacterial activity compared to their N-alkyl counterparts. nih.gov

Proposed Mechanisms of Action against Bacterial Pathogens

The antibacterial potential of thiourea derivatives, including this compound, is a subject of ongoing research. The proposed mechanisms are often multifaceted, targeting fundamental bacterial processes.

A primary proposed mechanism for the antibacterial action of thiourea derivatives involves the disruption of the bacterial cell membrane. nih.gov The structural integrity of the cell wall and membrane is crucial for bacterial survival, and its compromise can lead to cell death. Research on related thiourea compounds has shown that they can induce damage to the cell membrane, leading to the release of intracellular contents. nih.govnih.gov For instance, transmission electron microscopy of methicillin-resistant Staphylococcus aureus (MRSA) treated with a thiourea derivative known as TD4 revealed apparent disruption of the cell membrane integrity and subsequent leakage of the cell's internal components. nih.gov This suggests that the cell wall of Gram-positive bacteria could be a key target for this class of compounds. nih.gov The interaction is often facilitated by the physicochemical properties of the molecule, which allow it to interfere with the phospholipid bilayer of the bacterial membrane. nih.gov

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA during replication, making it a well-validated target for antibacterial agents. nih.govwhiterose.ac.uk Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. whiterose.ac.uk While various classes of compounds, such as pyrazoles and quinazolines, have been identified as DNA gyrase inhibitors, the specific action of this compound on this enzyme is not extensively detailed in the available research. nih.govresearchgate.net However, the general strategy of targeting essential enzymes remains a key area of investigation for novel antibacterial agents. whiterose.ac.uk The development of inhibitors that bind to allosteric sites on DNA gyrase, different from the binding sites of established drugs like fluoroquinolones, is a promising approach to overcome existing resistance mechanisms. whiterose.ac.uk

SAR for Antimicrobial Efficacy

The structure-activity relationship (SAR) of thiourea and pyridine derivatives provides insight into the features that govern their antimicrobial potency. The biological activity of these molecules is highly dependent on the nature and position of various substituents. nih.govresearchgate.net

For thiourea derivatives, the introduction of specific functional groups can significantly enhance antibacterial action. researchgate.net For example, unsubstituted diphenyl thiourea compounds often lack significant antibacterial properties, but the addition of halogen atoms can promote effectiveness against several bacterial strains. researchgate.net Similarly, the presence of trifluoromethyl groups at the meta-position on a phenyl ring attached to the thiourea scaffold has been shown to boost bacterial inhibitory action. researchgate.net

The pyridine ring itself is a common scaffold in many biologically active molecules and approved drugs, known for a wide range of effects including antimicrobial activity. nih.gov SAR studies on pyridine derivatives indicate that the presence and position of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can enhance biological activity, whereas bulky groups or certain halogen atoms may decrease it. nih.gov In the context of this compound, the combination of the flexible allyl group, the thiourea core (a known pharmacophore), and the pyridinylmethyl moiety likely contributes to its specific interactions with biological targets.

Interactive Table: Antimicrobial Activity of Selected Thiourea Derivatives Note: This table presents data for related thiourea compounds to illustrate typical activity, as specific data for this compound was not available in the provided sources.


Compound ClassTest OrganismActivity (MIC)Reference
Thiourea Derivative (TD4)S. aureus (MRSA)2–16 µg/mL mdpi.com
Thienopyridine Derivative (12a)E. coli0.0195 mg/mL
Thienopyridine Derivative (12a)B. mycoides<0.0048 mg/mL
N-benzoylthiourea derivativesFungi and Gram-positive bacteriaSelectively active nih.gov

Enzyme Inhibition Studies

The interaction of this compound with specific enzymes is critical to understanding its broader biological profile.

Characterization of Inhibitory Activity Against Specific Enzymes (e.g., Urease, Prostaglandin (B15479496) E Synthase, Aromatase, Ras-related GTPases)

Urease: Thiourea and its derivatives are well-characterized as potent inhibitors of urease, a nickel-containing metalloenzyme. nih.govnih.gov Urease catalyzes the hydrolysis of urea (B33335), and its activity is linked to various pathologies, including infections by bacteria like Helicobacter pylori. nih.gov The inhibitory mechanism often involves the interaction of the thiourea molecule with the two nickel ions in the enzyme's active site, disrupting its catalytic function. nih.gov The sulfur and nitrogen atoms of the thiourea moiety are crucial for coordinating with the nickel ions. mdpi.com

Prostaglandin E Synthase: This enzyme is involved in the inflammatory pathway. While inhibitors are sought for anti-inflammatory therapies, there is no specific information in the retrieved search results detailing the inhibitory activity of this compound against prostaglandin E synthase.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for treating hormone-dependent cancers. nih.gov Studies have shown that compounds containing a pyridine ring can act as aromatase inhibitors. nih.govnih.gov The proposed mechanism involves the nitrogen atom of the pyridine ring interacting with the central iron (Fe(III)) ion of the cytochrome P450 heme component of the aromatase enzyme. nih.gov This suggests a plausible, though not directly confirmed, basis for this compound to exhibit aromatase inhibitory activity.

Ras-related GTPases: Ras proteins are molecular switches crucial for cellular signaling, and their mutation is common in human cancers. nih.govnih.gov While direct inhibition of Ras is a significant therapeutic goal, the available literature does not provide evidence of this compound or related thiourea compounds acting as inhibitors of Ras-related GTPases. nih.govnih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., IC50 values in a research context)

The potency of enzyme inhibitors is quantified by values such as the half-maximal inhibitory concentration (IC50). For urease inhibition, various thiourea derivatives have demonstrated significant potency. While the specific IC50 value for this compound is not specified in the search results, data for other thiourea compounds illustrate the potential of this chemical class. For example, thiourea itself has a reported IC50 value of 24.20 ± 0.3 µM in one study semanticscholar.org and 4.7455 ± 0.0545 µM in another. nih.gov More complex 1-aroyl-3-arylthiourea derivatives have shown exceptionally high potency, with IC50 values in the low micromolar to even nanomolar range. nih.gov Kinetic studies of some inhibitors reveal a competitive mode of inhibition against the urease enzyme. nih.gov

Interactive Table: Urease Inhibition by Various Thiourea Derivatives


CompoundUrease Inhibition (IC50)Reference
Thiourea (Standard)4.7455 ± 0.0545 µM researchgate.net
Thiourea (Standard)24.20 ± 0.3 µM nih.gov
N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide (4i)0.0019 ± 0.0011 µM researchgate.net
N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide (4e)0.0038 ± 0.0784 µM researchgate.net
Chiral Thiourea Derivative (14)13.4 ± 0.8 µM nih.gov
Chiral Thiourea Derivative (17)16.5 ± 0.6 µM nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Thiourea
TD4 (Thiourea Derivative)
Diphenyl thiourea
N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide
Galantamine
Kojic acid
L-mimosine
Etoposide
Resveratrol
Aminoglutethimide (B1683760)

Molecular Basis of Selectivity and Potency

The selectivity and potency of this compound, like other thiourea derivatives, are intrinsically linked to its specific structural features. The molecular framework allows for critical interactions with biological targets, and minor structural modifications can lead to significant changes in biological activity. The potency of thiourea-based compounds is often influenced by the nature of the substituents attached to the core structure.

The allyl group (N-allyl) and the pyridinylmethyl group (N'-(4-pyridinylmethyl)) are key determinants of the compound's interaction with specific enzymes or receptors. Studies on other substituted thioureas have demonstrated that such groups can enhance inhibitory potency and selectivity. For instance, in a series of N-acyl thiourea derivatives, the presence of an allyl group on a thiohydantoin scaffold resulted in the most potent antiproliferative compound, with a high inhibitory effect on the Epidermal Growth Factor Receptor (EGFR). researchgate.net The compound, with an IC50 value of 90 nM, was found to have a high affinity for the EGFR binding pocket in docking studies. researchgate.net

Similarly, research on inhibitors of neuronal nitric oxide synthase (nNOS) has shown that linker structures between aromatic rings significantly affect potency. A nearly 10-fold difference in potency was observed by altering the linker between a pyrimidine (B1678525) and a fluorophenyl ring. acs.org This highlights that the spatial arrangement and electronic properties of the this compound molecule are crucial for its specific binding and subsequent biological effects. The pyridinyl moiety, a common feature in pharmacologically active compounds, can participate in hydrogen bonding and pi-stacking interactions, further defining the compound's selectivity profile.

Table 1: Structure-Activity Relationship in Thiourea Derivatives

Compound Class Key Structural Feature Target Effect on Potency Reference
Thiohydantoin Derivatives Allyl group substitution EGFR Most potent antiproliferative (IC50 = 90 nM) researchgate.net
Pyrimidine Derivatives Linker between pyrimidine and phenyl ring nNOS Nearly 10-fold difference in potency acs.org
Phenylthiourea Derivatives Halogen replacements on phenyl ring nNOS Slightly diminished inhibitor potency acs.org

Antiprotozoal and Antiviral Mechanistic Research

Investigations into Antiprotozoal Effects (e.g., against Leishmania, Plasmodium, Trypanosoma)

Thiourea derivatives have shown considerable promise as antiprotozoal agents. While direct mechanistic studies on this compound are not extensively documented, research on related compounds provides insight into its potential modes of action against various protozoan parasites.

Leishmania : Leishmaniasis is a protozoal disease caused by the Leishmania parasite. nih.gov The life cycle of this parasite includes a promastigote form found in the sand fly vector and an amastigote form that resides within host macrophages. nih.gov Research into thiourea-functionalized aminoglutethimide derivatives has identified compounds with potent activity against Leishmania major. nih.gov Molecular docking studies suggest that these inhibitors may target the folate and glycolytic pathways of the parasite, which are essential for its survival. nih.gov For example, the N-benzoyl analogue 7p was found to be potent against L. major with an IC50 of 12.7 μM, while being non-toxic to human cells. nih.gov

Trypanosoma : Human African Trypanosomiasis (HAT), or sleeping sickness, is caused by the parasite Trypanosoma brucei. nih.gov Many effective drugs against this parasite are nitro-containing compounds that require activation by a parasitic nitroreductase (NTR). nih.govnih.gov This enzyme is a key determinant for drug efficacy and resistance. nih.gov While this compound is not a nitro-compound itself, the general strategy of targeting parasite-specific enzymes is a cornerstone of antiprotozoal drug development. Studies on fexinidazole (B1672616) and nifurtimox (B1683997) have confirmed that resistance is linked to the loss of the NTR gene or decreased transcription, highlighting the importance of this activation pathway. nih.gov This suggests that thiourea derivatives could be designed to interact with other unique trypanosomal enzymes.

Table 2: Antiprotozoal Activity of Related Thiourea Derivatives

Compound Type Parasite Proposed Mechanism Finding Reference
Thiourea derivatives of (±)-aminoglutethimide Leishmania major Inhibition of folate and glycolytic pathways N-benzoyl analogue 7p showed an IC50 of 12.7 μM. nih.gov
Nitroimidazoles (e.g., Fexinidazole) Trypanosoma brucei Activation by type I nitroreductase (NTR) Resistance linked to loss or reduced expression of NTR. nih.gov

Exploration of Antiviral Mechanisms

The thiourea scaffold is present in a number of compounds exhibiting a wide range of antiviral activities. The mechanisms are varied and often depend on the specific virus and the substituents on the thiourea core.

Research has shown that certain thiourea derivatives can inhibit the replication of various viruses. For example, the antimalarial compounds N-89 and N-251, which are also thiourea derivatives, were found to inhibit the RNA replication of Japanese encephalitis virus and hepatitis E virus, as well as the DNA replication of hepatitis B virus. nih.gov The precise antiviral mechanism of these compounds remains under investigation, but resistance studies in Hepatitis C Virus (HCV) point to the involvement of both host factors (like RAC2 and CKMT1B) and viral factors (mutations in the NS5B viral polymerase). nih.gov

Another established antiviral mechanism for thiourea derivatives is the interference with viral assembly. mdpi.com A study on a chiral thiourea derivative, compound 2009104, demonstrated its ability to interfere with the in vitro polymerization process of the Tobacco Mosaic Virus (TMV) capsid protein. mdpi.com By disrupting the assembly of the viral capsid, the compound effectively inhibits the virus's ability to spread within the host. mdpi.com Furthermore, derivatives of N-phenyl-N'-aryl or alkylthiourea have been shown to inhibit the multiplication of Coxsackie viruses in vitro and reduce mortality in infected mice, indicating their potential as reliable antiviral agents. nih.gov

Table 3: Antiviral Mechanisms of Thiourea Derivatives

Compound/Derivative Class Virus Mechanism of Action Key Finding Reference
N-89 and N-251 HCV, JEV, HEV, HBV Inhibition of RNA/DNA replication Resistance involves host (RAC2, CKMT1B) and viral (NS5B mutation) factors. nih.gov
Chiral Thiourea (2009104) Tobacco Mosaic Virus (TMV) Interference with viral capsid protein assembly Compound significantly affects the in vitro polymerization of TMV capsid protein. mdpi.com
N-phenyl-N'-aryl or alkylthiourea Coxsackie viruses (B1, B3, A7) Inhibition of viral multiplication Two- to three-fold reduction in mortality in infected mice. nih.gov

Other Biological Activities and Mechanistic Understanding (e.g., Anti-inflammatory, Antioxidant)

Beyond antimicrobial applications, the thiourea moiety is a key component in molecules designed for anti-inflammatory and antioxidant activities.

Anti-inflammatory Mechanisms: Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often act by inhibiting these enzymes. nih.gov Studies on novel thiourea derivatives of naproxen (B1676952) have shown potent anti-inflammatory activity. nih.gov For instance, a derivative of m-anisidine (B1676023) demonstrated significant inhibition of 5-LOX with an IC50 value of 0.30 μM. nih.gov Other research into the anti-inflammatory mode of action revealed that certain thiourea derivatives can dose-dependently inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. researchgate.net Molecular modeling has further indicated a substantial binding affinity of these compounds toward the binding pocket of the COX-2 enzyme. researchgate.net

Antioxidant Mechanisms: The antioxidant capacity of thiourea derivatives is another area of significant research. The primary mechanism by which these compounds are thought to exert their antioxidant effects is through hydrogen atom transfer (HAT). mdpi.com This process allows them to react with and neutralize free radicals, thus mitigating oxidative stress. mdpi.com The antioxidant activity of various thiourea derivatives has been confirmed using assays such as the DPPH radical scavenging test, with some chlorinated derivatives showing antioxidant activity even greater than the standard antioxidant, ascorbic acid. researchgate.net

Table 4: Anti-inflammatory and Antioxidant Activity of Thiourea Derivatives

Activity Mechanism Example Key Finding Reference
Anti-inflammatory Inhibition of 5-LOX Naproxen-thiourea derivative with m-anisidine Potent inhibition with IC50 = 0.30 μM. nih.gov
Anti-inflammatory Inhibition of pro-inflammatory cytokines 1,3-disubstituted-2-thiohydantoin Significant reduction in IL-1β, IL-6, and TNF-α expression. researchgate.net
Antioxidant Hydrogen Atom Transfer (HAT) General thiourea derivatives HAT is the preferred mechanism for reacting with free radicals. mdpi.com
Antioxidant DPPH radical scavenging Chlorinated thiourea derivatives Exhibited higher antioxidant activity (84.85–94.03%) than ascorbic acid. researchgate.net

Future Directions and Advanced Research Perspectives

Rational Design and De Novo Synthesis of Novel Thiourea-Based Architectures

The future of developing potent and selective thiourea-based therapeutics lies in the strategic and intelligent design of new molecular structures. This approach moves beyond traditional synthesis and screening, embracing a more predictive and targeted methodology.

Exploiting Pharmacophore-Guided Design for Enhanced Bioactivity

Pharmacophore-guided design is a cornerstone of modern medicinal chemistry, focusing on the essential three-dimensional arrangement of functional groups (pharmacophores) necessary for biological activity. For thiourea (B124793) derivatives, the thiourea moiety itself is a key pharmacophore, capable of forming crucial hydrogen bonds with biological targets. biointerfaceresearch.com The nitrogen atoms act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor, facilitating interactions with various enzymes and receptors. biointerfaceresearch.com

Future research will focus on strategically modifying the substituents on the thiourea core of compounds like N-allyl-N'-(4-pyridinylmethyl)thiourea to enhance their binding affinity and selectivity. The design of novel derivatives will involve the incorporation of specific pharmacophoric features known to interact with desired targets. For instance, the design of new antitumor agents based on thiourea could include planar heteroaromatic rings to interact with ATP-binding sites of kinases or hydrophobic groups to fill allosteric pockets. biointerfaceresearch.com

A molecular hybridization approach, which combines the thiourea pharmacophore with other known bioactive moieties, is a promising strategy. biointerfaceresearch.com This can lead to multi-target agents with improved efficacy and a reduced likelihood of drug resistance. biointerfaceresearch.com For example, incorporating a 4-aminoquinoline (B48711) moiety has shown to enhance the anticancer activity of thiourea derivatives. biointerfaceresearch.com

Application of Fragment-Based Drug Discovery Principles

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to high-throughput screening for identifying novel lead compounds. FBDD begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com These initial hits are then grown or linked together to create more potent, drug-like molecules. youtube.com

The thiourea scaffold is well-suited for FBDD. A thiourea fragment was successfully identified as a binder to the B-cell lymphoma 6 (BCL6) BTB domain, a target for anticancer therapeutics, using NMR-based screening. acs.org Through computer-aided drug design and chemical synthesis, this initial fragment was optimized into a significantly more potent inhibitor. acs.org This success underscores the potential of applying FBDD to discover novel inhibitors for a range of targets.

For a compound like this compound, the allyl and 4-pyridinylmethyl groups can be considered as fragments that can be individually optimized or replaced to improve binding affinity and selectivity for a specific target. The process often involves iterative cycles of structural biology (like X-ray crystallography) and medicinal chemistry to guide the evolution of the fragment into a lead compound. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas

Thiourea derivatives have already demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.com However, the full therapeutic potential of this class of compounds is yet to be unlocked. Future research will undoubtedly focus on identifying and validating novel biological targets for these molecules.

The versatility of the thiourea scaffold allows for the design of compounds that can interact with a wide array of biological macromolecules. Researchers are actively exploring their potential as inhibitors of enzymes that have been implicated in various diseases. For example, some thiourea derivatives have shown inhibitory activity against tyrosinase, cholinesterase, α-amylase, and α-glucosidase. researchgate.net

The following table summarizes some of the established and emerging biological targets for thiourea derivatives:

Biological Target CategorySpecific ExamplesPotential Therapeutic Area
Enzymes Tyrosinase, Urease, Carbonic Anhydrase, Kinases (e.g., HER2), DNA Gyrase, Topoisomerase IVCancer, Infectious Diseases, Diabetes
Receptors Beta3-Adrenergic Receptor, Histamine ReceptorsObesity, Type II Diabetes, Allergic Reactions
Protein-Protein Interactions B-cell lymphoma 6 (BCL6)Cancer
Other Proteins Prostate-Specific Membrane Antigen (PSMA)Prostate Cancer

This table is generated based on data from multiple sources. biointerfaceresearch.comresearchgate.netebi.ac.uknih.gov

Future efforts will likely involve screening libraries of thiourea derivatives against a wider range of biological targets using high-throughput screening and other advanced techniques. This will open up new avenues for the development of therapies for diseases that currently have limited treatment options.

Advanced Computational Approaches in Drug Discovery and Chemical Biology

The integration of advanced computational methods is revolutionizing the field of drug discovery, and the development of thiourea-based therapeutics is no exception. These approaches accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to analyze vast datasets and make predictions about the properties of chemical compounds. accscience.comnih.gov In the context of thiourea derivatives, AI and ML algorithms can be trained to predict various attributes, including:

Bioactivity: Predicting the potency and efficacy of new derivatives against specific biological targets.

ADMET Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of compounds, which is crucial for their development as drugs.

Synthesizability: Assessing the feasibility of synthesizing novel thiourea-based architectures.

Generative AI models can even design novel thiourea derivatives from scratch with desired properties. accscience.com These powerful computational tools can significantly shorten the timeline for identifying promising drug candidates. bpasjournals.com

Enhanced Sampling Molecular Dynamics for Complex Biological Systems

Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic interactions between a drug molecule and its biological target at an atomic level. researchgate.net However, conventional MD simulations are often limited by the timescale they can explore, which may not be sufficient to capture rare but functionally important events like ligand binding and unbinding. nih.gov

Enhanced sampling techniques, such as metadynamics and replica-exchange molecular dynamics, overcome this limitation by accelerating the exploration of the conformational landscape of a biological system. nih.govlivecomsjournal.org These methods have been successfully applied to study the interactions of various molecules with their protein targets. nih.gov

For this compound and its analogs, enhanced sampling MD simulations can be employed to:

Accurately predict the binding free energy of the compound to its target, providing a quantitative measure of its affinity.

Elucidate the detailed binding and unbinding pathways, offering insights into the kinetics of the interaction.

Reveal the allosteric effects of ligand binding on the protein's structure and function.

The insights gained from these advanced simulations can guide the rational design of more potent and selective thiourea-based drugs. nih.gov

Development of this compound as a Chemical Biology Tool

The unique structural features of this compound make it a promising candidate for development as a chemical biology tool to probe biological systems. The thiourea scaffold is known to participate in hydrogen bonding and can coordinate with metal ions, making it a versatile pharmacophore. nih.govmdpi.com

Probes for Target Identification and Validation:

Thiourea derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. researchgate.netbiointerfaceresearch.com By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups onto the this compound structure, it could be transformed into a chemical probe. These probes would enable researchers to identify and validate novel cellular targets through techniques such as affinity chromatography and photo-affinity labeling. The pyridinyl nitrogen offers a potential site for such modifications without significantly altering the core pharmacophore.

Imaging Agents:

The ability of thioureas to chelate metals can be exploited for the development of imaging agents. annexechem.com Functionalization of this compound with appropriate chelating moieties could allow for the complexation of radionuclides for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Alternatively, conjugation to fluorescent dyes could enable its use in cellular imaging to visualize specific organelles or protein localizations, provided it demonstrates selective binding.

Modulators of Protein-Protein Interactions:

The thiourea backbone can mimic peptide bonds and participate in hydrogen bonding networks that are crucial at the interface of protein-protein interactions (PPIs). biointerfaceresearch.com this compound could be investigated as a scaffold for designing inhibitors of specific PPIs implicated in disease, a notoriously challenging class of targets for small molecules.

Potential Chemical Biology Application Required Modification/Technique Analogous Research
Target Identification ProbeIntroduction of biotin (B1667282) or a photo-affinity labelUse of tagged molecules to pull down binding partners.
Cellular Imaging AgentConjugation to a fluorophore or metal chelatorDevelopment of metal-complexed thioureas for imaging. annexechem.com
PPI ModulatorScreening against known PPIs; structural optimizationDesign of small molecules that disrupt protein complexes. biointerfaceresearch.com

Application of Flow Chemistry and Continuous Synthesis for Thiourea Production

The synthesis of thioureas, including potentially this compound, can be significantly enhanced through the adoption of flow chemistry and continuous manufacturing processes. These technologies offer numerous advantages over traditional batch synthesis, such as improved safety, higher yields, better scalability, and greater process control.

Recent advancements have demonstrated the successful continuous-flow synthesis of a wide array of thiourea derivatives. mdpi.comnih.gov A common method involves a multicomponent reaction of an isocyanide, an amine, and a source of sulfur, often facilitated by an aqueous polysulfide solution. mdpi.com This approach allows for mild reaction conditions and straightforward product isolation, often yielding crystalline products by simple filtration. mdpi.comnih.gov

Advantages of Flow Synthesis for this compound:

Safety: The use of contained, small-volume reactors minimizes risks associated with handling potentially hazardous reagents.

Efficiency: Precise control over stoichiometry, temperature, and residence time can lead to higher conversion rates and reduced byproduct formation. mdpi.com

Scalability: Production can be easily scaled up by running the flow reactor for longer durations or by numbering up the reactors.

Automation: Flow synthesis is amenable to automation, allowing for high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. mdpi.com

A hypothetical flow synthesis setup for this compound could involve pumping solutions of allyl isothiocyanate and 4-(aminomethyl)pyridine (B121137) through a heated reaction coil.

Parameter Batch Synthesis Flow Synthesis
Reaction Scale Limited by flask sizeEasily scalable by time or parallelization
Heat Transfer Often inefficient and unevenHighly efficient due to large surface-area-to-volume ratio
Safety Higher risk with large volumes of reagentsEnhanced safety with small reaction volumes
Process Control Difficult to precisely control parametersPrecise control over temperature, pressure, and mixing mdpi.com
Product Isolation Often requires column chromatographyCan be designed for in-line separation and purification mdpi.comnih.gov

Multi-Disciplinary Collaboration in Thiourea Research for Translational Impact

To translate the potential of this compound and related compounds from the laboratory to clinical or industrial applications, a multi-disciplinary approach is essential. The diverse biological activities reported for thiourea derivatives—spanning from antimicrobial and anticancer to enzyme inhibition—necessitate the integration of expertise from various scientific fields. mdpi.comresearchgate.netbiointerfaceresearch.com

Key Areas for Collaboration:

Medicinal Chemistry and Pharmacology: Medicinal chemists can design and synthesize novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. biointerfaceresearch.com Pharmacologists would then evaluate these compounds in relevant in vitro and in vivo models of disease. researchgate.net

Computational Chemistry and Structural Biology: Computational chemists can employ molecular docking and molecular dynamics simulations to predict the binding modes of thiourea derivatives to their biological targets, guiding the rational design of new compounds. biointerfaceresearch.com Structural biologists can use techniques like X-ray crystallography to determine the co-crystal structures of these compounds bound to their targets, providing crucial insights for optimization.

Chemical Engineering and Process Chemistry: Chemical engineers and process chemists are vital for developing scalable, cost-effective, and sustainable manufacturing processes, such as the flow chemistry methods discussed previously. mdpi.com

Clinical Research: Ultimately, collaboration with clinicians is necessary to design and conduct clinical trials to evaluate the safety and efficacy of promising thiourea-based drug candidates in humans.

The successful translation of thiourea research relies on a feedback loop where insights from biological and clinical studies inform the design of the next generation of compounds. This collaborative ecosystem is crucial for maximizing the therapeutic and commercial potential of compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.